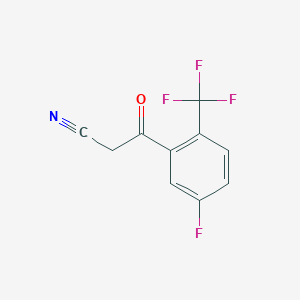
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO and a molecular weight of 231.15 g/mol . This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a nitrile group and an acetonitrile moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-(trifluoromethyl)benzoylacetonitrile can be compared with other similar compounds, such as:
5-Fluoro-2-(trifluoromethyl)benzoic acid: This compound has a similar structure but lacks the nitrile and acetonitrile groups.
5-Fluoro-2-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but contains a benzoyl chloride group instead of the nitrile and acetonitrile groups.
5-Fluoro-2-(trifluoromethyl)benzaldehyde: This compound has a similar structure but contains an aldehyde group instead of the nitrile and acetonitrile groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H5F4NO |
|---|---|
Molekulargewicht |
231.15 g/mol |
IUPAC-Name |
3-[5-fluoro-2-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H5F4NO/c11-6-1-2-8(10(12,13)14)7(5-6)9(16)3-4-15/h1-2,5H,3H2 |
InChI-Schlüssel |
QPAUBGUCCOGEJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)CC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)

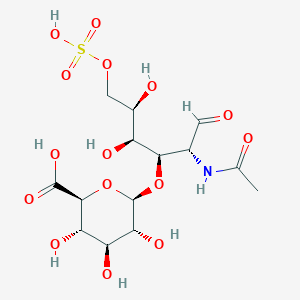
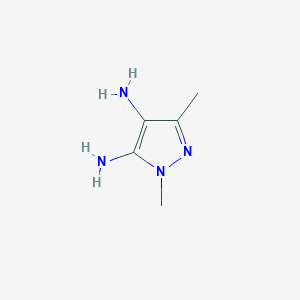

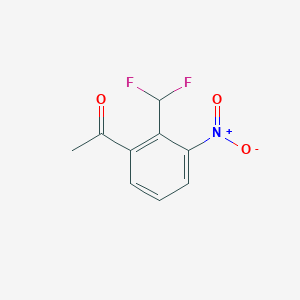

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)

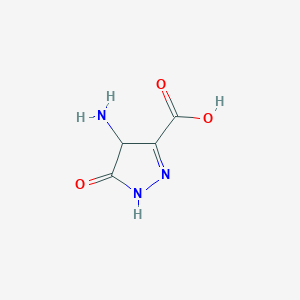
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
